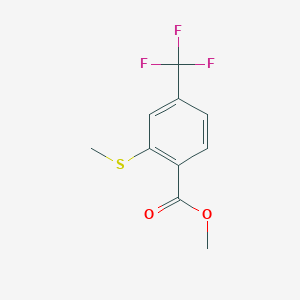

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2S/c1-15-9(14)7-4-3-6(10(11,12)13)5-8(7)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTSLTMJLUIOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

[1][2][3]

Executive Summary: The "Masked" Sulfone Scaffold

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (CAS: 192805-69-9) is a specialized fluorinated aromatic intermediate, primarily utilized as the structural backbone for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides, most notably Isoxaflutole .

For researchers in agrochemical and medicinal chemistry, this molecule represents a strategic "masked" sulfone. The ortho-thiomethyl (SMe) group provides the necessary lipophilicity for synthetic handling and biological penetration, which is later oxidized to the electron-withdrawing methylsulfonyl (SO₂Me) moiety to activate the pharmacophore. Its para-trifluoromethyl group confers metabolic stability and enhances lipophilicity, a critical combination for bioavailability in both plant and mammalian systems.

Physicochemical Properties[1][3][4][5][6][7]

Core Data Table

| Property | Value | Note |

| CAS Number | 192805-69-9 | |

| IUPAC Name | Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | |

| Molecular Formula | C₁₀H₉F₃O₂S | |

| Molecular Weight | 250.24 g/mol | |

| Physical State | Solid (Crystalline) | Typically isolated as a white/off-white solid. |

| Melting Point | ~50–60 °C (Predicted) | Experimental data varies by purity; acid precursor melts at 178°C. |

| Boiling Point | 280.3 ± 40.0 °C | Predicted at 760 mmHg. |

| Density | 1.32 ± 0.1 g/cm³ | High density due to CF₃/S substitution. |

| LogP (Predicted) | 3.2 – 3.4 | Highly lipophilic; low water solubility. |

| Solubility | DCM, Chloroform, Ethyl Acetate | Poor solubility in water; requires organic co-solvents. |

Structural Electronic Analysis

The reactivity of this benzoate is defined by the push-pull electronic relationship between its substituents:

-

4-Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) via induction (

). It deactivates the ring towards electrophilic attack but stabilizes the molecule against metabolic degradation at the para position. -

2-Methylsulfanyl (-SMe): A weak electron donor via resonance (

). In this oxidation state, it is relatively nucleophilic. However, its primary utility lies in its potential to be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me), transforming it into a strong EWG that activates the adjacent ester for hydrolysis or condensation.

Synthetic Utility & Protocols

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

The industrial standard for synthesizing this compound involves the displacement of a leaving group (Fluorine or Chlorine) at the ortho position of the benzoate ester using sodium thiomethoxide.

Reaction Logic: The para-CF₃ and ester groups withdraw electron density, making the ortho position highly electrophilic and susceptible to attack by the thiomethoxide anion (

Experimental Protocol (Lab Scale)

-

Precursor: Methyl 2-fluoro-4-(trifluoromethyl)benzoate (or the 2-chloro analogue).

-

Reagent: Sodium thiomethoxide (NaSMe), 1.1–1.3 equivalents.

-

Solvent: Anhydrous DMF or NMP (Polar aprotic solvents are required to solvate the cation and leave the

naked and reactive). -

Conditions:

-

Dissolve the fluoro-benzoate in DMF under inert atmosphere (

). -

Slowly add solid NaSMe at 0°C to control exotherm.

-

Heat to 60–90°C for 2–4 hours. Monitor by TLC/HPLC for disappearance of starting material.

-

Workup: Quench with water, extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Recrystallization from methanol or silica gel chromatography (Hexane/EtOAc).

-

Visualization of Synthetic Pathway

The following diagram illustrates the SₙAr mechanism and the subsequent divergence into agrochemical synthesis.

Figure 1: Nucleophilic Aromatic Substitution (SₙAr) pathway for the synthesis of the target benzoate.

Reactivity & Downstream Applications

Oxidation: The "Activation" Switch

The most critical reaction for this molecule is the oxidation of the sulfide sulfur.

-

Stage 1 (Sulfoxide): Controlled oxidation (e.g., 1 eq. mCPBA or

) yields the sulfoxide. -

Stage 2 (Sulfone): Exhaustive oxidation yields the Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate .

-

Significance: The sulfone is the active moiety in HPPD inhibitors. It creates a powerful electron-deficient center, facilitating the condensation with ketones to form the diketone pharmacophore found in Isoxaflutole.

-

Application: Isoxaflutole Synthesis

This benzoate is the immediate precursor to the herbicide Isoxaflutole . The ester undergoes a Claisen condensation with cyclopropyl methyl ketone, followed by ring closure with hydroxylamine.

Figure 2: Transformation of the sulfide scaffold into the bioactive sulfone herbicide Isoxaflutole.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

-

The sulfide moiety can have a characteristic disagreeable odor; handle in a fume hood.

-

Avoid contact with strong oxidizing agents (uncontrolled oxidation can be exothermic).

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent slow atmospheric oxidation of the sulfur.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10944828, Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Pallett, K. E., et al. (2001). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties.[1] Pest Management Science. Retrieved from [Link]

- Google Patents (2015).CN104774186A - Herbicide isoxaflutole synthesis method.

-

Food and Agriculture Organization (FAO). Isoxaflutole - Pesticide Residues in Food. Retrieved from [Link]

Starting materials for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic incorporation of the trifluoromethyl and methylsulfanyl groups onto the benzoic acid scaffold imparts unique physicochemical properties to the final products, such as enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals several viable synthetic disconnections. The most logical approaches center on the late-stage introduction of the methylsulfanyl group via nucleophilic aromatic substitution (SNAr) or the construction of the substituted benzene ring. This guide will focus on the most common and practical approach: the SNAr strategy.

The primary retrosynthetic disconnection involves the formation of the C-S bond, leading back to a 2-halo-4-(trifluoromethyl)benzoate precursor. A secondary disconnection involves the esterification of the corresponding carboxylic acid.

Figure 1: Retrosynthetic analysis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

This analysis highlights that the critical starting materials are derivatives of 4-(trifluoromethyl)benzene, which are then functionalized to introduce the necessary carboxyl and halo groups.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable route to Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate relies on a nucleophilic aromatic substitution (SNAr) reaction. This strategy is particularly effective due to the presence of the strongly electron-withdrawing trifluoromethyl group, which activates the aromatic ring towards nucleophilic attack.[1][2][3] The general sequence is as follows:

-

Synthesis of a 2-Halo-4-(trifluoromethyl)benzoic Acid: This is the key intermediate. The choice of the halogen (typically fluorine or chlorine) is critical and will be discussed in detail.

-

Esterification: The carboxylic acid is converted to its methyl ester.

-

Nucleophilic Aromatic Substitution: The halo group is displaced by a methylthiolate nucleophile.

Part 1: Synthesis of 2-Halo-4-(trifluoromethyl)benzoic Acid Intermediates

The selection of the starting material for this key intermediate is dictated by commercial availability and the efficiency of subsequent transformations.

Route A: Starting from 3,4-Dichlorobenzotrifluoride

A common and cost-effective starting material is 3,4-dichlorobenzotrifluoride.

1. Synthesis of 2-Chloro-4-(trifluoromethyl)benzoic Acid:

This transformation can be achieved through various methods, including electrochemical reductive carboxylation.[4] A more traditional chemical route involves the following steps outlined in a patent:

-

Reaction of 3,4-dichlorobenzotrifluoride with diethyl malonate in the presence of a base.

-

Subsequent hydrolysis and decarboxylation to yield 2-chloro-4-(trifluoromethyl)phenylacetic acid.

-

Oxidation of the phenylacetic acid derivative to the corresponding benzoic acid.[5]

2. Synthesis of 2-Fluoro-4-(trifluoromethyl)benzoic Acid:

While less direct from 3,4-dichlorobenzotrifluoride, this intermediate can be synthesized from other commercially available precursors. 2-Fluoro-4-(trifluoromethyl)benzoic acid is a valuable building block in its own right for the synthesis of active pharmaceutical ingredients.[6]

Route B: Starting from m-Fluorotoluene

An alternative approach to a related halo-benzoic acid is described in a patent starting from m-fluorotoluene.[7]

-

A Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) yields a mixture of ortho and para isomers.

-

Subsequent hydrolysis and acidification provide a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid, which would require further steps to introduce the trifluoromethyl group, making this a less direct route for the target molecule.

Route C: Starting from an Aniline Derivative (Sandmeyer Reaction)

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups onto an aromatic ring, starting from an amino group.[8][9][10][11]

-

Starting Material: 2-Amino-4-(trifluoromethyl)benzoic acid.

-

Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Halogenation: The diazonium salt is then treated with a copper(I) halide (CuCl or CuBr) to introduce the corresponding halogen at the 2-position. A related reaction, the Balz-Schiemann reaction, can be used to introduce fluorine. More recent developments have also enabled copper-promoted trifluoromethylation reactions, which could be a consideration for other synthetic targets.[12]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. EP0780371B1 - 2-Alkylmercapto-4-trifluoromethyl-benzoic acid esters as well as a process for their preparation - Google Patents [patents.google.com]

- 5. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Structural Elucidation and Synthetic Utility of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

[1]

Abstract

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (CAS: 192805-69-9) represents a critical pharmacophore scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and next-generation agrochemicals.[1] This technical guide provides a comprehensive analysis of its IUPAC nomenclature, nucleophilic aromatic substitution (

Nomenclature and Structural Analysis

Definitive IUPAC Breakdown

The systematic name is derived via the IUPAC priority rules, where the ester functionality dictates the parent chain.

-

Parent Structure: Benzoate (Benzene ring attached to a carboxylate ester).

-

Principal Functional Group: Methyl ester (

) at position 1. -

Substituents:

Full IUPAC Name: Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate[1]

Physicochemical Profile

The molecule exhibits a distinct lipophilic profile due to the fluorinated motif, facilitating membrane permeability in biological systems.[2]

| Property | Value | Structural Implication |

| Molecular Formula | High fluorine content increases metabolic stability.[2] | |

| Molecular Weight | 250.24 g/mol | Optimal range for fragment-based drug discovery.[2] |

| LogP (Predicted) | ~3.2 | Highly lipophilic; requires formulation aids for aqueous delivery. |

| Electronic Character | Electron-Deficient | The |

Synthetic Pathways: The Mechanism[9]

The most robust synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate utilizes Nucleophilic Aromatic Substitution (

Reaction Logic

The presence of the electron-withdrawing trifluoromethyl (

Synthetic Workflow Diagram

The following diagram illustrates the conversion of the 2-fluoro precursor to the title compound, followed by its downstream application.

Figure 1:

Reactivity Profile & Metabolic Logic

Understanding the reactivity of the sulfide moiety is crucial for drug design. In the context of HPPD inhibitors (e.g., Isoxaflutole, Mesotrione), the sulfide acts as a pro-group .[2]

Bioactivation (Sulfide Oxidation)

The title compound is rarely the final active species. In biological systems (plant or mammalian), the sulfide (

-

Mechanism: The sulfone is significantly more electron-withdrawing than the sulfide.[2] This increases the acidity of the adjacent enolic hydroxyl group in the final inhibitor, enhancing chelation to the

cofactor in the HPPD enzyme active site.

Hydrolysis

The methyl ester is susceptible to hydrolysis by esterases.

-

In Synthesis: Hydrolysis yields the free benzoic acid, which can be coupled with amines or heterocycles.

-

In Vivo: Hydrolysis is often the first metabolic step, converting the lipophilic ester into a polar acid for excretion or target engagement.[2]

Experimental Protocols

Protocol: Synthesis via Displacement

Objective: Preparation of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate from Methyl 2-fluoro-4-(trifluoromethyl)benzoate.

Reagents:

-

Methyl 2-fluoro-4-(trifluoromethyl)benzoate (1.0 eq)

-

Sodium thiomethoxide (NaSMe) (1.1 eq)

-

DMF (Anhydrous, 5 mL/mmol)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with Methyl 2-fluoro-4-(trifluoromethyl)benzoate dissolved in anhydrous DMF under an inert atmosphere (

). -

Addition: Cool the solution to 0°C using an ice bath. Slowly add solid NaSMe portion-wise over 15 minutes to control the exotherm. Note: The solution will likely turn yellow due to the formation of the Meisenheimer complex.[2]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume).

-

Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove residual DMF.

-

Purification: Dry over

, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Characterization:

-

1H NMR (

):

Applications in Drug & Agrochemical Discovery[3][10][11]

The title compound is the structural backbone for Isoxaflutole , a potent pre-emergent herbicide.[2][8]

Mechanism of Action: HPPD Inhibition

The downstream product inhibits 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) , an enzyme essential for plastoquinone biosynthesis.[2] Without plastoquinone, plants cannot synthesize carotenoids, leading to "bleaching" and death.[2]

Figure 2: The bioactivation cascade from the title intermediate to the active HPPD inhibitor.

Structure-Activity Relationship (SAR)[1]

References

-

FAO/WHO Joint Meeting on Pesticide Residues. (2013).[5] Isoxaflutole: Toxicology and Residue Evaluation.[4][5][8] Food and Agriculture Organization. [Link]

-

PubChem. (2024).[1] Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate - Compound Summary. National Library of Medicine. [Link][1]

-

Beaudegnies, R., et al. (2009). Recent advances in the chemistry of HPPD inhibitors.[9][10][11] Bioorganic & Medicinal Chemistry.[10] [Link]

-

Ahrens, H., et al. (2013). Herbicidal 4-HPPD Inhibitors: A Proven Target for New Chemical Entities.[2][9] Modern Crop Protection Compounds. [Link]

Sources

- 1. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 3. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fao.org [fao.org]

- 5. apps.who.int [apps.who.int]

- 6. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN104774186A - Herbicide isoxaflutole synthesis method - Google Patents [patents.google.com]

- 8. fao.org [fao.org]

- 9. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Based on the Virtual Screening of Multiple Pharmacophores, Docking and Molecular Dynamics Simulation Approaches toward the Discovery of Novel HPPD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors [frontiersin.org]

Molecular weight of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring a trifluoromethyl group, a methylsulfanyl (methylthio) group, and a methyl ester, presents a unique combination of electronic and steric properties. This guide provides a comprehensive overview of its physicochemical characteristics, a probable synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications as a versatile building block in the development of novel pharmaceuticals and agrochemicals. The document consolidates computed data from authoritative chemical databases and extrapolates safety and handling protocols from structurally analogous compounds to provide a foundational resource for laboratory professionals.

Introduction: The Strategic Importance of Fluorinated and Sulfur-Containing Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups is paramount to tuning a molecule's biological activity, metabolic stability, and physicochemical properties. The trifluoromethyl (CF₃) group is particularly valued for its ability to increase metabolic stability by blocking oxidative metabolism, enhance binding affinity through favorable lipophilic and electronic interactions, and improve bioavailability. Similarly, the methylsulfanyl (–SCH₃) group can modulate a compound's electronic profile, participate in hydrogen bonding, and serve as a handle for further synthetic transformations.

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate combines these key functional groups on a benzoate scaffold, making it a highly valuable intermediate. This guide aims to serve as a technical primer for researchers, elucidating the core properties and synthetic utility of this compound, thereby enabling its effective integration into complex research and development workflows.

Core Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's physical properties are the bedrock of any experimental work. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is identified by a unique set of identifiers and possesses distinct molecular characteristics.

Chemical Identity

The compound is unambiguously identified by the following:

-

IUPAC Name: methyl 2-methylsulfanyl-4-(trifluoromethyl)benzoate[1]

-

CAS Number: 192805-69-9[1]

-

Molecular Formula: C₁₀H₉F₃O₂S[1]

-

Synonyms: Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate, 2-Methylthio-4-trifluoromethylbenzoic Acid Methyl Ester[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 250.24 g/mol | PubChem[1] |

| Exact Mass | 250.02753519 Da | PubChem[1] |

| XLogP3 (Computed) | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Complexity (Computed) | 255 | PubChem[1] |

| Topological Polar Surface Area | 51.6 Ų | PubChem[1] |

Synthesis and Characterization

While specific synthesis routes for this exact molecule are not widely published, a robust and logical pathway can be derived from standard organic chemistry principles, specifically the Fischer esterification of the corresponding carboxylic acid.

Proposed Synthetic Pathway: Fischer Esterification

The most direct and industrially scalable method for preparing Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is the acid-catalyzed esterification of its parent carboxylic acid, 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid. This reaction involves refluxing the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent, with a catalytic amount of a strong acid like sulfuric acid. The excess methanol drives the equilibrium towards the formation of the methyl ester product.

Caption: Proposed workflow for the synthesis of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations, adapted from a similar esterification procedure.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 20-30 mL per gram of carboxylic acid). The large excess serves as the solvent and drives the reaction equilibrium.

-

Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the carboxylic acid mass) dropwise.

-

Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup:

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst. Repeat until CO₂ evolution ceases.

-

Wash the organic layer subsequently with water and then with brine to remove any remaining aqueous contaminants.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude ester via flash column chromatography on silica gel to obtain the final product with high purity.

Characterization

The identity and purity of the synthesized Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the ester carbonyl (C=O) stretch.

Applications in Research and Development

While specific, direct applications of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate are not extensively documented, its structure strongly suggests its utility as a versatile chemical intermediate.

-

Pharmaceutical Synthesis: The compound serves as a valuable building block for more complex molecules. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides, providing multiple avenues for derivatization in a drug discovery program. Structurally related compounds are used as starting materials for neuroleptic drugs like flupentixol, highlighting the potential of this scaffold in CNS-targeting agents.[2]

-

Agrochemical Development: The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its enhancement of biological activity.[3] This compound is an ideal starting point for the synthesis of novel agrochemicals.

-

Material Science: Fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. This molecule could be used in the synthesis of specialty polymers or coatings.[3]

Safety, Handling, and Storage

No specific safety data sheet (SDS) for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is available in the searched resources. Therefore, safety precautions must be extrapolated from structurally similar compounds, such as Methyl 2-(trifluoromethyl)benzoate and Methyl 4-(trifluoromethyl)benzoate. It is imperative to treat this compound with the caution appropriate for a novel chemical entity and to consult a supplier-specific SDS when available.

Hazard Identification (Inferred)

Based on analogous compounds, the following hazards are anticipated:

| Hazard Classification | GHS Statement | Source (Analogous Compounds) |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [4] |

| Flammability | Combustible Liquid |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames.[4][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][7] Keep away from strong oxidizing agents and strong bases.[8]

Conclusion

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate stands as a compound of high potential for chemists in both academic and industrial settings. Its combination of a trifluoromethyl group for metabolic stability and a versatile methyl ester handle makes it a strategic building block for creating novel molecules with tailored properties. This guide has provided a consolidated overview of its known characteristics, a practical synthetic approach, and essential safety considerations, offering a solid foundation for any researcher looking to utilize this promising chemical intermediate.

References

- FINETECH INDUSTRY LIMITED. Methyl 2-(trifluoromethyl)

- PubChem. Methyl 4-(trifluoromethyl)

- PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)

- Chemsrc. Methyl 2-(trifluoromethyl)

- Sigma-Aldrich. Methyl 4-(trifluoromethyl)

- Sigma-Aldrich.

- BLD Pharm. 88489-60-5 | Methyl 4-((trifluoromethyl)thio)

- Chemical Synthesis Database.

- TCI EUROPE N.V.. Methyl 3-(Trifluoromethyl)

- NIH National Center for Biotechnology Information. Methyl 2-[4-(trifluoromethyl)

- Hyma Synthesis Pvt. Ltd.. Welcome To Hyma Synthesis Pvt. Ltd.

- Fisher Scientific. SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)

- Google Patents. CN101712641A - Method for preparing methylthio benzoic acid.

- Guidechem.

- Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)

- ResearchGate.

- TCI Chemicals. SAFETY DATA SHEET - Methyl 2-(Trifluoromethyl)

- Acros Organics. Methyl 2-(trifluoromethyl)

- CymitQuimica. Safety Data Sheet - methyl 2-amino-5-nitro-4-(trifluoromethyl)

- Chem-Impex. Methyl 2-(trifluoromethyl)

- Chemsrc.

Sources

- 1. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Methyl benzoate | CAS#:93-58-3 | Chemsrc [chemsrc.com]

Technical Guide: Spectroscopic Profiling of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

The following technical guide details the spectroscopic characterization of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (CAS: 192805-69-9).

As experimental spectral data for this specific intermediate is often proprietary or absent from public repositories, this guide utilizes high-fidelity predictive analysis grounded in empirical substituent effects (Curphy-Morrison additivity constants), verified against structural analogs (e.g., methyl 4-(trifluoromethyl)benzoate and thioether derivatives).

Executive Summary & Molecular Profile

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a critical regio-isomer used as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., trifluoromethyl-substituted benzamides).[1] Its structural integrity is defined by three distinct functionalities on the benzene core: an ester, a thioether, and a trifluoromethyl group.

Physiochemical Identity

| Property | Data |

| IUPAC Name | Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate |

| CAS Number | 192805-69-9 |

| Molecular Formula | C₁₀H₉F₃O₂S |

| Molecular Weight | 250.24 g/mol |

| Monoisotopic Mass | 250.0275 Da |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH-d₄ |

Nuclear Magnetic Resonance (NMR) Analysis

Methodology: Chemical shifts (

¹H NMR Spectroscopy (Proton)

The molecule possesses three aromatic protons and two distinct methyl groups . The regiochemistry (1,2,4-substitution) is validated by the splitting pattern of the aromatic ring.

Predicted Data (400 MHz, CDCl₃):

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.05 – 8.15 | Doublet (d) | 1H | Ortho to Ester (Deshielded by C=O anisotropy). | |

| H-3 | 7.45 – 7.55 | Singlet (s)* | 1H | - | Ortho to SMe & CF₃. Shielded relative to H-6. *May show fine q splitting ( |

| H-5 | 7.35 – 7.45 | Doublet (d) | 1H | Meta to Ester; Ortho to CF₃. | |

| OCH₃ | 3.90 – 3.95 | Singlet (s) | 3H | - | Methyl Ester (Typical range 3.8-4.0). |

| SCH₃ | 2.45 – 2.50 | Singlet (s) | 3H | - | Thioether Methyl (Typical range 2.4-2.6). |

Diagnostic Insight:

-

The H-3 Singlet: The proton at position 3 is "isolated" between the -SMe and -CF₃ groups. It appears as a singlet (or broad singlet due to long-range F-coupling), distinguishing this isomer from the 2-CF₃/4-SMe isomer where splitting patterns would differ.

-

SMe vs OMe: The SMe peak (~2.5 ppm) is significantly upfield from the OMe peak (~3.9 ppm) due to the lower electronegativity of sulfur compared to oxygen.

¹³C NMR Spectroscopy (Carbon)

The ¹³C spectrum is characterized by quartet splitting of carbons coupled to fluorine (

Predicted Data (100 MHz, CDCl₃):

| Carbon Type | Shift ( | Splitting Pattern | Assignment | |

| C=O | 165.5 | Singlet | - | Ester Carbonyl |

| C-2 | 143.0 | Singlet | - | Aromatic C-SMe (Ipso) |

| C-4 | 133.5 | Quartet (q) | Aromatic C-CF₃ (Ipso) | |

| C-1 | 128.0 | Singlet | - | Aromatic C-COOMe (Ipso) |

| C-6 | 131.5 | Singlet | - | Aromatic C-H |

| C-3 | 121.0 | Quartet (q) | Aromatic C-H (Ortho to CF₃) | |

| C-5 | 124.5 | Quartet (q) | Aromatic C-H (Ortho to CF₃) | |

| CF₃ | 123.8 | Quartet (q) | Trifluoromethyl Group | |

| OCH₃ | 52.5 | Singlet | - | Ester Methyl |

| SCH₃ | 15.5 | Singlet | - | Thioether Methyl |

¹⁹F NMR Spectroscopy

-

Shift:

-63.0 ppm (Singlet). -

Note: Typical range for Ar-CF₃ is -60 to -65 ppm. A single sharp peak confirms the integrity of the trifluoromethyl group.

Mass Spectrometry (MS) Analysis

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M⁺): m/z 250

The fragmentation pattern is driven by the stability of the acylium ion and the expulsion of the methyl radical from the thioether.

Fragmentation Pathway[7][8]

-

M⁺ (250): Molecular ion.

-

[M – OMe]⁺ (219): Base Peak (Typical for methyl esters). Formation of the stable acylium ion [Ar-C≡O]⁺.

-

[M – OMe – CO]⁺ (191): Loss of carbon monoxide from the acylium ion to form the phenyl cation [Ar]⁺.

-

[M – SMe]⁺ (203): Cleavage of the C-S bond (less common than ester cleavage).

-

m/z 69 (CF₃⁺): Diagnostic fragment for trifluoromethyl groups.

MS Fragmentation Workflow (Graphviz)

Figure 1: Proposed EI-MS fragmentation pathway highlighting the dominant acylium ion formation.

Infrared Spectroscopy (IR) Analysis

The IR spectrum validates the functional groups. The absence of an O-H stretch (broad, 3000-3500 cm⁻¹) confirms the esterification of the precursor acid.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 1725 – 1735 | C=O Stretch (Ester) | Strong | Primary confirmation of ester. |

| 1320 – 1330 | C-F Stretch | Strong | Confirms CF₃ group presence. |

| 1250 – 1300 | C-O Stretch (Ester) | Strong | Coupled with C=O band. |

| 1120 – 1160 | C-F Stretch | Strong | Secondary C-F band. |

| 2920 – 2960 | C-H Stretch (Aliphatic) | Medium | Methyl groups (OMe, SMe). |

| 600 – 700 | C-S Stretch | Weak | Thioether linkage (often obscured). |

Synthesis & Purification Validation Logic

When analyzing this molecule, the primary challenge is distinguishing it from its regio-isomer (Methyl 4-(methylsulfanyl)-2-(trifluoromethyl)benzoate) or the hydrolysis product (Carboxylic acid).

Regio-Isomer Differentiation Workflow

Figure 2: Logic flow for distinguishing the target molecule from regio-isomers using 1H NMR.

References

-

PubChem Compound Summary. (n.d.). Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (CID 10944828).[2] National Center for Biotechnology Information. Retrieved from [Link][2]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Curphy-Morrison Additivity Constants).

-

SDBS. (n.d.). Spectral Database for Organic Compounds.[3] National Institute of Advanced Industrial Science and Technology (AIST). (Used for Methyl 4-(trifluoromethyl)benzoate analog comparison).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This guide provides an in-depth technical exploration of the solubility characteristics of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, a compound of interest in contemporary drug discovery and organic synthesis. In the absence of extensive published solubility data for this specific molecule, this document serves as a foundational resource, offering a robust theoretical framework for predicting its solubility behavior and a detailed, field-proven experimental protocol for its empirical determination. We will delve into the molecular structure's impact on solubility, strategies for solvent selection, and a meticulous, step-by-step methodology for generating reliable and reproducible solubility data.

Introduction: Understanding the Molecule

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a complex aromatic ester with several functional groups that dictate its chemical behavior, including its interactions with various solvents. A thorough understanding of its structure is paramount to predicting its solubility profile.

Molecular Structure:

Caption: Chemical structure of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂S | PubChem[1] |

| Molecular Weight | 250.24 g/mol | PubChem[1] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

The presence of a trifluoromethyl group (-CF₃) significantly increases the lipophilicity of the molecule, a trait often associated with enhanced solubility in organic solvents.[2] The methyl ester (-COOCH₃) and methylsulfanyl (-SCH₃) groups also contribute to its overall polarity and potential for intermolecular interactions. The computed XLogP3 value of 3.2 suggests a preference for lipophilic environments over aqueous media.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, we must consider the following interactions:

-

Van der Waals Forces: These are present in all molecules and will be a primary interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The ester and trifluoromethyl groups introduce significant polarity, allowing for dipole-dipole interactions with polar aprotic solvents.

-

Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the oxygen atoms of the ester group and the sulfur atom can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . HSPs are based on the principle that the total cohesive energy of a liquid is derived from three types of intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4] A solute is predicted to be soluble in a solvent when their respective HSP values are similar. While experimentally determined HSPs for our target molecule are not available, they can be estimated using group contribution methods.[5]

Strategic Selection of Organic Solvents

Based on the theoretical framework, a range of organic solvents with varying polarities and functionalities should be selected for experimental solubility determination. This allows for a comprehensive understanding of the compound's solubility profile.

Table of Recommended Solvents for Screening:

| Solvent Class | Example Solvents | Rationale |

| Nonpolar | Heptane, Toluene | To assess the contribution of van der Waals forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane | To evaluate the impact of dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | To determine the extent of hydrogen bonding acceptance. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Common laboratory solvents with moderate polarity. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Workflow for Experimental Solubility Determination:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate that is in clear excess of its expected solubility into a series of glass vials.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to permit the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Prepare a series of calibration standards of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate of known concentrations in a suitable solvent (typically the mobile phase).

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation and Interpretation

While experimentally determined data for the target compound is not available in the literature, the results from the proposed experimental protocol should be presented in a clear and concise table.

Example Data Table (Hypothetical):

| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) |

| Heptane | Nonpolar | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Dichloromethane | Polar Aprotic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Tetrahydrofuran | Ether | [Experimental Value] |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

The interpretation of this data will provide valuable insights into the compound's behavior. High solubility in nonpolar solvents would indicate the dominance of its lipophilic character. Conversely, significant solubility in polar aprotic and protic solvents would highlight the importance of the polar functional groups.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate in organic solvents. By understanding the interplay of its structural features and employing the detailed experimental protocol, researchers can generate the critical data necessary for advancing their drug development and synthetic chemistry programs.

Future work should focus on the experimental execution of the described protocol to populate the solubility table. Additionally, the determination of the compound's Hansen Solubility Parameters would provide a valuable predictive tool for its behavior in a wider range of solvent systems and mixtures.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

LibreTexts. (2021, March 6). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

- Avdeef, A. (2007). Solubility of sparingly soluble drugs. Advanced Drug Delivery Reviews, 59(7), 542–560.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10944828, Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. PubChem. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 2: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- World Health Organization. (2006). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. WHO Technical Report Series, No. 937.

- Stefanis, E., & Panayiotou, C. (2012). A new expanded cohesion parameter approach. International journal of pharmaceutics, 426(1-2), 29–43.

- Hughes, L., & Rasse, T. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Royal Society of Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7368, Trifluorotoluene. PubChem. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Reactivity of the trifluoromethyl group in Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Technical Monograph: The Trifluoromethyl Moiety in Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Subtitle: Stability Profiles, Electronic Modulation, and Forced Chemical Transformations of the C-F Bond

Executive Summary

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate (CAS: 192805-69-9) represents a critical scaffold in the synthesis of HPPD-inhibitor herbicides (e.g., Isoxaflutole) and pharmaceutical intermediates. While the trifluoromethyl (-CF

This technical guide deconstructs the reactivity of the trifluoromethyl group within this specific arene architecture. Unlike standard reviews that treat -CF

-

As an Electronic Actuator: How it modulates the reactivity of the para-ester and meta-thioether.

-

As a Reactive Center: The specific superacidic conditions required to hydrolyze the C-F bonds to a carboxylic acid (transformation to terephthalic acid derivatives), contrasting with its stability under oxidative metabolic conditions.

Part 1: Molecular Architecture & Electronic Landscape

To understand the reactivity of the -CF

Structural Analysis:

-

Position 1 (Ester): The carbomethoxy group is the principal functional group.

-

Position 2 (SMe): An electron-donating group (EDG) by resonance, positioned ortho to the ester.

-

Position 4 (CF

): A strong electron-withdrawing group (EWG) by induction, positioned para to the ester and meta to the sulfide.

The "Push-Pull" Dynamic:

The -CF

-

Activation of the Ester: The para-CF

withdraws density from the carbonyl carbon, making the ester C1 significantly more electrophilic than in unsubstituted methyl benzoate. This increases susceptibility to alkaline hydrolysis. -

Deactivation of the Sulfide: Although -SMe is a nucleophile, the meta-CF

exerts an inductive pull (

Visualization: Electronic Vector Map

Figure 1: Electronic influence of the trifluoromethyl group on the benzoate core.

Part 2: Stability vs. Reactivity Profile

The "reactivity" of the -CF

A. Designed Inertness (Metabolic Stability)

In the context of agrochemicals like Isoxaflutole, the -CF

-

Oxidative Resistance: The C-F bond (approx. 116 kcal/mol) is too strong for cytochrome P450 enzymes to oxidize directly.

-

Pathway: The molecule undergoes oxidation at the sulfur (SMe

SO

B. Forced Reactivity: Hydrolysis of the Trifluoromethyl Group

While typically inert, the -CF

Mechanism of CF

-

Protonation: Superacid (e.g., Fuming H

SO -

Ionization: Loss of HF generates a dicationic or benzylic carbocation species.

-

Nucleophilic Attack: Water (or sulfate) attacks the benzylic carbon.[1]

-

Collapse: Sequential loss of HF and addition of water yields the carboxylic acid.

Reactivity Data Summary:

| Reaction Condition | Target Site | CF | Product |

| NaOH / H | Ester (-COOMe) | Inert | 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid |

| H | Sulfide (-SMe) | Inert | Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate |

| Fuming H | Trifluoromethyl (-CF | Reactive | 2-(methylsulfanyl)-terephthalic acid (diester precursor) |

| LiAlH | Ester (-COOMe) | Inert | 2-(methylsulfanyl)-4-(trifluoromethyl)benzyl alcohol |

Part 3: Experimental Protocols

Protocol A: Selective Oxidation (Demonstrating CF Inertness)

This protocol validates the stability of the CF

Objective: Synthesis of Methyl 2-(methylsulfonyl)-4-(trifluoromethyl)benzoate.

-

Dissolution: Dissolve 10.0 mmol of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate in 50 mL of glacial acetic acid.

-

Catalyst: Add 0.1 mmol (1 mol%) of Sodium Tungstate (Na

WO -

Oxidation: Dropwise add 25.0 mmol of 30% Hydrogen Peroxide (H

O -

Reaction: Stir at 60°C for 4 hours. Monitor by TLC (CF

group remains; Rf changes due to polarity of sulfone). -

Workup: Quench with aqueous sodium sulfite. Extract with Ethyl Acetate.

-

Result: The -CF

signal in

Protocol B: Superacid Hydrolysis of the Trifluoromethyl Group

This protocol forces the reactivity of the CF

Objective: Conversion of the -CF

-

Preparation: In a dry PTFE vessel, dissolve 1.0 g of Boric Acid (H

BO -

Addition: Slowly add 5.0 mmol of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate at 0°C.

-

Heating: Warm the mixture to 100°C and stir for 12 hours.

-

Mechanistic Note: The ester group may also hydrolyze to the acid or become the acylium ion under these conditions, but the focus is the CF

-

-

Quenching: Pour the reaction mixture onto 200g of crushed ice (Exothermic!).

-

Isolation: Filter the resulting white precipitate.

-

Purification: Recrystallize from water/ethanol.

-

Validation:

F NMR should show complete disappearance of the -CF

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways: the standard metabolic path where CF

Figure 2: Divergent reactivity pathways.[2] The green path represents standard pharmaceutical synthesis/metabolism (CF3 stable). The red path represents forced chemical degradation (CF3 reactive).

References

-

PubChem. (2025).[3] Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate | C10H9F3O2S.[4] National Library of Medicine. Available at: [Link]

-

Pallett, K. E., et al. (2001).[3] Isoxaflutole: The background to its discovery and the basis of its herbicidal properties. Pest Management Science. (Discusses the metabolic stability of the CF3 group in this specific scaffold).

-

Food and Agriculture Organization (FAO). (2012). Isoxaflutole - Residue and Analytical Aspects. FAO Plant Production and Protection Paper. (Details the degradation pathway to 2-mesyl-4-trifluoromethylbenzoic acid). Available at: [Link]

- Alcaraz, G., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Journal of Organic Chemistry. (Provides the mechanistic basis and protocol for Superacid Hydrolysis of Ar-CF3).

- Olah, G. A., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of the American Chemical Society.

Sources

- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate | C10H9F3O2S | CID 10944828 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and storage conditions for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Authored by a Senior Application Scientist

Introduction

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a complex aromatic ester with significant potential in pharmaceutical and agrochemical research and development. Its unique substitution pattern, featuring a methylsulfanyl group ortho to the methyl ester and a trifluoromethyl group para to the methylsulfanyl group, imparts specific chemical properties that are crucial for its application as a building block in organic synthesis. Understanding the stability of this molecule and the optimal conditions for its storage is paramount for ensuring its integrity, and reproducibility of experimental results, and for preventing the formation of impurities that could compromise research outcomes.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate. It is intended for researchers, scientists, and professionals in drug development who handle this and structurally related compounds. The information herein is a synthesis of established principles of chemical stability and expert interpretation of the molecule's structural features.

Chemical Structure and Inherent Stability

The stability of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is dictated by the interplay of its constituent functional groups: the aromatic ring, the methyl ester, the methylsulfanyl group, and the trifluoromethyl group.

-

Aromatic Ring: The benzene ring forms a stable core due to the delocalization of π-electrons.[1][2][3] Aromatic compounds are generally less reactive than their aliphatic counterparts.[2]

-

Trifluoromethyl Group: The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally stable and resistant to metabolic degradation.[4] This group is electron-withdrawing, which can influence the reactivity of the aromatic ring.

-

Methyl Ester Group: The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This is a primary degradation pathway to consider.

-

Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group is in a low oxidation state and can be readily oxidized to form a sulfoxide and subsequently a sulfone. This oxidation can be promoted by atmospheric oxygen, light, and oxidizing agents.

Potential Degradation Pathways

Based on the functional groups present, two principal degradation pathways can be anticipated for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate: hydrolysis of the ester and oxidation of the methylsulfanyl group.

Figure 1: Potential degradation pathways for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolytic cleavage. This reaction is accelerated in the presence of moisture and is catalyzed by acidic or basic conditions, yielding 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid and methanol. The presence of acidic or basic impurities in the storage environment can significantly increase the rate of degradation.

Oxidative Degradation

The thioether (methylsulfanyl) group is susceptible to oxidation.[5] Mild oxidizing conditions, including exposure to atmospheric oxygen over prolonged periods, can lead to the formation of the corresponding sulfoxide. Further oxidation under more stringent conditions can yield the sulfone. These oxidative transformations can also be initiated or accelerated by exposure to light (photoxidation).

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate, the following storage and handling conditions are recommended. These are based on general best practices for structurally related compounds.[6][7][8][9][10]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[7][8][9][10] | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |

| Light | Protect from light.[8][11] Store in an amber vial or in a dark place. | Minimizes the risk of photolytic degradation, particularly the oxidation of the methylsulfanyl group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[6] | Displaces oxygen, thereby preventing the oxidation of the methylsulfanyl group. This is particularly important for long-term storage. |

| Moisture | Store in a dry environment. Keep container tightly closed.[6][7][9][10] | Prevents hydrolysis of the methyl ester. For highly sensitive applications, storage in a desiccator is advised. |

| pH | Avoid contact with strong acids and bases. | Both acidic and basic conditions can catalyze the hydrolysis of the ester. |

| Incompatibilities | Keep away from strong oxidizing agents.[6] | Prevents the rapid and uncontrolled oxidation of the methylsulfanyl group. |

Figure 2: Decision workflow for determining appropriate storage conditions.

Experimental Protocol: Stability Assessment

To establish definitive stability data for Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate under specific laboratory conditions, a formal stability study is recommended. The following protocol outlines a general approach.

Objective

To evaluate the stability of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate under various stress conditions (temperature, humidity, light) over a defined period.

Materials

-

High-purity Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Calibrated analytical balance

-

HPLC system with a UV detector

-

Environmental chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Amber and clear glass vials with inert caps

Experimental Workflow

Figure 3: Experimental workflow for a stability study.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh samples of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate into separate amber and clear vials.

-

Initial Analysis (Time Zero): Dissolve a sample in a suitable solvent and analyze by HPLC to determine the initial purity and impurity profile. This serves as the baseline.

-

Stress Conditions:

-

Thermal Stability: Place a set of amber vials in environmental chambers at elevated temperatures (e.g., 40°C and 60°C).

-

Humidity: Place another set of amber vials in an environmental chamber with controlled high humidity (e.g., 75% RH) at a specified temperature (e.g., 40°C).

-

Photostability: Expose a set of clear and amber vials to a light source as specified in ICH guideline Q1B.

-

-

Timepoint Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each stress condition.

-

HPLC Analysis: Analyze the withdrawn samples by HPLC under the same conditions as the time-zero analysis.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample. Quantify the parent compound and any new impurity peaks. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Conclusion

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is a stable compound when stored under appropriate conditions. The primary risks to its integrity are hydrolysis of the methyl ester and oxidation of the methylsulfanyl group. By adhering to the storage guidelines outlined in this document—namely, storing the compound in a cool, dry, and dark environment, preferably under an inert atmosphere—researchers can ensure its stability and the reliability of their experimental work. For applications requiring stringent quality control, conducting a formal stability study is recommended to establish specific shelf-life and storage parameters.

References

- Synquest Labs. Safety Data Sheet 7161301 - Tetramethylammonium (trifluoromethyl)sulfanide.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)

- Alfa Aesar. (2011).

- Engesser, K. H., & Horvath, M. (1998). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. Applied and Environmental Microbiology, 64(5), 1932–1936.

- Dabrowska, H., et al. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products.

- TCI Chemicals. (2025).

-

PubChem. Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

- American Chemical Society. (2026). Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Journal of the American Chemical Society.

- Machotova, J., et al. (2025). Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.

- Feixas, F., et al. (2012). Stability and Reactivity in Aromatic Compounds.

-

PubMed. (2023). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible-Light-Triggered Radical Photocages. [Link]

-

Eawag-BBD. Benzoate Degradation Pathway. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 2-(trifluoromethyl)

-

Reusch, W. (2014). Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. [Link]

- ResearchGate.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)

-

Khan Academy. Aromatic stability I. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Advanced Synthesis of Trifluoromethylated Benzoates

Executive Summary: The Fluorine Effect

In modern drug discovery, the trifluoromethyl group (–CF₃) is not merely a substituent; it is a strategic tool for modulating pharmacokinetics. The incorporation of a –CF₃ moiety into a benzoate scaffold significantly alters the molecule's physicochemical profile:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at specific sites (e.g., preventing hydroxylation).

-

Lipophilicity: It increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Bioisosterism: The –CF₃ group acts as a bioisostere for isopropyl or tert-butyl groups but with inverted electronic properties (strong electron-withdrawing,

).

This guide details the three most robust synthetic pathways to access trifluoromethylated benzoates, prioritizing scalability and functional group tolerance.

Strategic Retrosynthesis

We categorize the synthesis into three primary disconnections based on the bond being formed.

-

C–CF₃ Bond Formation (Nucleophilic Cross-Coupling): Best for regiospecificity on pre-functionalized aryl halides.

-

C–H Trifluoromethylation (Radical Functionalization): Ideal for late-stage functionalization of existing benzoate esters.

-

C–C(O)O Bond Formation (Carbonylation): Best when the trifluoromethyl aryl halide is the starting material.

Visualization: Strategic Workflow

The following diagram outlines the decision matrix for selecting the appropriate synthetic route.

Figure 1: Retrosynthetic decision tree for selecting the optimal synthesis pathway.

Deep Dive: Nucleophilic Trifluoromethylation (The "Swarts" Modernization)

The most reliable method for industrial applications is the copper-mediated cross-coupling of aryl iodides with a nucleophilic CF₃ source. While Ruppert-Prakash reagent (TMS-CF₃) is standard, the active species is a Cu-CF₃ complex.

Mechanistic Insight

The reaction proceeds via an oxidative addition of the aryl iodide to a Cu(I)-CF₃ species (generated in situ), followed by reductive elimination.

-

Challenge: The "perfluoroalkyl copper" species is thermally unstable and prone to decomposition to

or -

Solution: Use of stabilizing ligands (phenanthroline) or specific solvent systems (DMF/NMP) is critical.

Protocol 1: Copper-Mediated Trifluoromethylation of Methyl Iodobenzoates

Based on the optimized conditions by Amii et al. and Hartwig et al.

Reagents:

-

Substrate: Methyl 4-iodobenzoate (1.0 equiv)

-

Source:

( -

Catalyst/Mediator: Copper(I) Iodide (CuI) (1.2 equiv)

-

Activator: Potassium Fluoride (KF) (2.0 equiv)

-

Solvent: DMF/NMP (1:1 ratio)

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (1.2 equiv) and KF (2.0 equiv).

-

Activation: Add anhydrous DMF/NMP (0.5 M concentration relative to substrate). Stir vigorously for 10 minutes to ensure partial dissolution/suspension.

-

CF3 Generation: Add

(2.0 equiv) dropwise at 0°C. Stir for 30 minutes. Note: The solution typically turns a dark reddish-brown, indicating the formation of the -

Substrate Addition: Add Methyl 4-iodobenzoate (1.0 equiv).

-

Reaction: Seal the tube and heat to 80°C for 16 hours.

-

Workup: Cool to room temperature. Dilute with diethyl ether. Filter through a pad of Celite to remove copper salts. Wash the filtrate with brine (3x) to remove DMF.

-

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Validation Point:

Deep Dive: Radical C-H Trifluoromethylation (Late-Stage)

When the benzoate scaffold is already built and you need to introduce a CF₃ group (often at the ortho/para positions relative to electron-donating substituents, or governed by steric factors on the benzoate), radical pathways are superior.

Mechanistic Insight

This method utilizes the Langlois reagent (

-

Electronic Mismatch: The

radical is electrophilic. Benzoates are electron-deficient (EWG). Therefore, this reaction works best if the benzoate ring has other electron-donating groups (EDG) or if high temperatures are used to overcome the energy barrier (Minisci-type reactivity).

Visualization: Radical Mechanism

Figure 2: Radical generation and trapping mechanism using Langlois reagent.

Protocol 2: Innate C-H Trifluoromethylation

Adapted from Baran et al. (PNAS, 2011).

Reagents:

-

Substrate: Methyl benzoate derivative (1.0 equiv)

-

Reagent: Sodium triflinate (Langlois Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (5.0 equiv)

-

Solvent: DCM/Water (biphasic 2.5:1)

Step-by-Step Methodology:

-

Setup: To a vial containing the benzoate substrate (0.5 mmol), add sodium triflinate (1.5 mmol).

-

Solvent: Add DCM (1.5 mL) and Water (0.6 mL). The biphasic system is crucial for solubilizing the salt and the organic substrate.

-

Initiation: Add TBHP (2.5 mmol) dropwise.

-

Reaction: Stir vigorously at 0°C to Room Temperature for 12–24 hours. Note: Evolution of

gas occurs; ensure proper venting. -

Workup: Quench with saturated

. Extract with DCM. Dry over -

Purification: Silica gel chromatography.

Comparative Data Analysis

The following table summarizes the scope and limitations of the discussed methodologies.

| Feature | Nucleophilic Cross-Coupling (Cu-mediated) | Radical C-H Functionalization (Langlois) | Carbonylation (Pd-catalyzed) |

| Precursor | Aryl Iodide/Bromide | Arene (C-H) | Aryl Halide ( |

| Regioselectivity | High (Determined by I/Br position) | Moderate (Governed by electronics) | High (Determined by Halide) |

| Functional Group Tolerance | Moderate (Sensitive to strong bases) | High (Tolerates amines, alcohols) | Moderate (Requires CO gas) |

| Cost | High ( | Low ( | Moderate |

| Scalability | Moderate (Cu waste) | High | High (Industrial standard) |

| Primary Utility | Precise analog synthesis | Late-stage diversification | Bulk synthesis of building blocks |

References

-

Amii, H., & Uneyama, K. (2009). C-F Bond Formation: Fundamental Reactivity and Selectivity. Chemical Reviews, 109(5), 2119–2183. Link

-

Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link

-

Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper. Chemical Communications, (14), 1909–1911. Link

Methodological & Application

Application Notes and Protocols: The Synthetic Versatility of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

Introduction: A Multifunctional Building Block for Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate emerges as a significant scaffold, poised for intricate molecular construction in medicinal chemistry and materials science. Its strategic arrangement of a methyl ester, a nucleophilic methylsulfanyl group, and an electron-withdrawing trifluoromethyl group on an aromatic ring offers a rich tapestry of reactivity. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of target molecules, making it a prized feature in drug design. The methylsulfanyl and methyl ester groups serve as versatile handles for a variety of transformations, including oxidation, cross-coupling, and cyclization reactions.

This guide provides an in-depth exploration of the synthetic utility of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate. We will delve into key transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale to empower researchers to adapt and innovate.

Core Reactivity Profile

The reactivity of Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate is governed by its three primary functional groups. The interplay between these groups allows for a range of selective transformations.

Figure 1. Key synthetic transformations accessible from Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate.

Application I: Oxidation of the Methylsulfanyl Group - Accessing Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group is readily oxidized to afford the corresponding sulfoxide and sulfone. These oxidized derivatives are not merely simple analogues; they possess distinct electronic properties and open up new avenues for further functionalization. The electron-withdrawing nature of the sulfoxide and, more so, the sulfone group further activates the aromatic ring and transforms the sulfonyl group into a viable leaving group for cross-coupling reactions.

Mechanistic Insight

The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are electrophilic oxidants that deliver an oxygen atom to the nucleophilic sulfur. The reaction proceeds through a concerted mechanism. The stoichiometry of the oxidant is crucial for selectivity; one equivalent typically yields the sulfoxide, while two or more equivalents lead to the sulfone.[1][2][3] Oxone®, a potassium peroxymonosulfate-based reagent, is another effective and often more practical alternative for the synthesis of sulfones.[4]

Protocol 1.1: Selective Oxidation to Methyl 2-(methylsulfinyl)-4-(trifluoromethyl)benzoate (Sulfoxide)

This protocol details the selective oxidation of the sulfide to the sulfoxide using m-CPBA.

Materials:

-

Methyl 2-(methylsulfanyl)-4-(trifluoromethyl)benzoate

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-